molecular formula C9H8ClNO4 B1624320 2-((Carboxymethyl)amino)-4-chlorobenzoic acid CAS No. 99282-79-8

2-((Carboxymethyl)amino)-4-chlorobenzoic acid

Cat. No. B1624320
CAS RN: 99282-79-8
M. Wt: 229.62 g/mol
InChI Key: UDXGKLGUAJLLCJ-UHFFFAOYSA-N
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Description

2-((Carboxymethyl)amino)-4-chlorobenzoic acid , also known by its chemical formula C<sub>9</sub>H<sub>7</sub>ClNO<sub>4</sub> , is a synthetic organic compound. It belongs to the class of carboxylic acids and contains both carboxyl and amino functional groups. The compound’s structure consists of a chlorobenzoic acid core with an additional carboxymethylamino group attached.



Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, carboxymethylation, and amino group modification. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the carboxymethylation step introduces the carboxymethyl group, which imparts water solubility to the compound.



Molecular Structure Analysis

The molecular structure of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is crucial for understanding its properties and interactions. The compound’s backbone consists of a benzene ring with a chlorine atom at the para position. The carboxymethylamino group is attached to the benzene ring, providing a polar functional moiety. Analyzing the bond angles, hybridization, and steric effects helps elucidate its behavior in various environments.



Chemical Reactions Analysis


  • Hydrolysis : The carboxyl group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and the carboxymethylamino group.

  • Esterification : Reaction with alcohols leads to ester formation, where the carboxyl group reacts with the alcohol’s hydroxyl group.

  • Amide Formation : The amino group can participate in amide bond formation with other carboxylic acids or amines.

  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.



Physical And Chemical Properties Analysis


  • Physical State : Typically, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid exists as a white crystalline powder.

  • Melting Point : The compound’s melting point lies within a specific range, reflecting its purity.

  • Solubility : It is moderately soluble in water due to the carboxymethyl group.

  • Acidity : The carboxyl group imparts acidity, allowing it to act as a weak acid.

  • Stability : The compound’s stability under various conditions (light, temperature, and pH) affects its shelf life.


Safety And Hazards


  • Toxicity : While specific toxicity data may vary, handle this compound with care. Always follow safety protocols.

  • Irritant : It may cause skin and eye irritation. Use appropriate protective gear.

  • Environmental Impact : Dispose of it responsibly, adhering to local regulations.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as a drug candidate or biochemical probe.

  • Derivatives : Synthesize derivatives to enhance solubility, stability, or specific interactions.

  • Applications : Explore applications in materials science, catalysis, or biochemistry.


Remember that this analysis serves as a starting point, and further research is essential for a comprehensive understanding of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid1234.


properties

IUPAC Name

2-(carboxymethylamino)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-5-1-2-6(9(14)15)7(3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXGKLGUAJLLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455462
Record name 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Carboxymethyl)amino)-4-chlorobenzoic acid

CAS RN

99282-79-8
Record name 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99282-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of potassium carbonate (10.3 g), potassium hydroxide (10.3 g), 2,4-dichlorobenzoic acid (VI) (15 g) and glycine (VII) (10.31 g) in water (150 ml) was added copper powder (0.38 g) and the resulting mixture was refluxed for 2 hours. Hereinafter, the resulting reaction solution was treated in the same manner as in Example 1 to give 12.8 g of the desired compound (yield, 71.2%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Yield
71.2%

Synthesis routes and methods II

Procedure details

To a solution of potassium carbonate (50.7 g), potassium hydroxide (47.3 g), 2,4-dichlorobenzoic acid (VI) (70 g) and glycine (VII) (96.3 g) in water (700 ml) was added cupric chloride (0.7 g) and the resulting solution was refluxed for 4 hours. After this reaction solution was cooled to 30° C., the copper salt was removed by filtration and concentrated hydrochloric acid (288 g) was added to the resultant filtrate at temperature of not more than 40° C. Then, the resulting precipitate was collected by filtration, washed with water and dried under vacuum to give 73.8 g of 2-carboxymethylamino-4-chlorobenzoic acid (yield, 87.7%).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
96.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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